1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

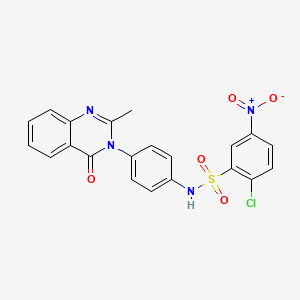

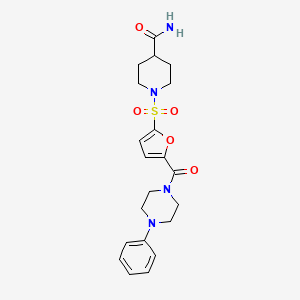

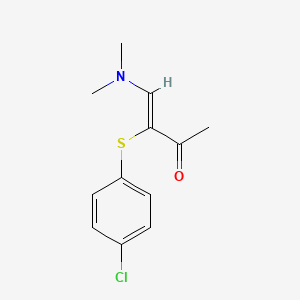

The compound “1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole” is a chemical compound with the molecular formula C9H9NO5 . It is also known as α-Methyl-6-nitro-1,3-benzodioxole-5-methanol or α-Methyl-6-nitropiperonyl Alcohol . The compound appears as a light yellow to yellow to orange powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxole ring (a benzene ring fused with a dioxole ring) with a nitro group at the 6-position and a pyrrole ring attached at the 1-position . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a melting point range of 86.0 to 90.0 °C . It is soluble in methanol . The compound is light-sensitive and should be stored in a dark place .Applications De Recherche Scientifique

Microwave-Assisted Synthesis for Anticancer Activity

- A microwave-assisted synthesis method was developed for creating polysubstituted 4H-pyran derivatives, including compounds related to 1H-pyrrole. These compounds showed potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Pyrrole Chemistry and Nitration Products

- Research on the nitration of pyrrole compounds, including 1H-pyrrole, has provided insights into their chemical properties and potential applications in synthetic chemistry (Anderson, 1959).

Synthesis of Amino Benzopyran-Annulated Heterocycles

- A study described a microwave-assisted, solvent-free method to synthesize nitro benzopyran-annulated pyrroles. These compounds were anticipated to be effective drug-like candidates (Parmar et al., 2013).

C–H Functionalisation in Nitroazolo[5,1-c]triazine Series

- This research explored the reaction of 6-nitroazolo[5,1-c]triazines with pyrrole, leading to the development of methods for the reduction of the nitro group in σH-adducts (Gorbunov et al., 2018).

Synthesis of Novel Pyrrolo-Benzoxaborole Scaffold

- A novel pyrrolo-benzoxaborole was synthesized, providing insights into its potential for further chemical derivatization and applications (Wu et al., 2011).

Gas-Phase Basicity of Nitro Derivatives of Pyrrole

- This study analyzed the gas-phase basicity of pyrrole and its nitro derivatives, providing valuable information for understanding their chemical behavior (Esseffar et al., 2002).

Synthesis and Characterization of Conducting Polymer

- Research on the synthesis of polymers from isomers of nitrophenyl-pyrrole revealed their potential in electrochromic devices (Variş et al., 2006).

Synthesis and Reactions of 1-Aryl-2-Nitropyrroles

- The study focused on the synthesis and reactions of 1-aryl-2-nitropyrroles, providing a structural and conformational study of these compounds (Cobb et al., 1996).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "1-(6-nitro-1,3-benzodioxol-5-yl)-1H-pyrrole" . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Propriétés

IUPAC Name |

1-(6-nitro-1,3-benzodioxol-5-yl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-13(15)9-6-11-10(16-7-17-11)5-8(9)12-3-1-2-4-12/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOJFBQHGFDFLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)N3C=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)

![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2362960.png)

![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)